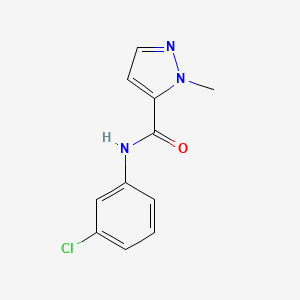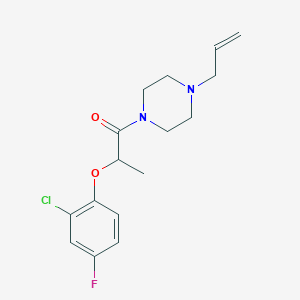![molecular formula C20H13FN2O2 B5475891 4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5475891.png)
4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid is a complex organic compound that features a cyano group, a fluorophenyl group, and a pyrrole ring attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid involves its interaction with specific molecular targets. The cyano group and fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The pyrrole ring can also engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
4-{2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid: Similar structure but with a different position of the fluorine atom.
4-{2-[(E)-2-cyano-2-(3-chlorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the cyano group, fluorophenyl group, and pyrrole ring in 4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid imparts distinct chemical and physical properties. These features can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
4-[2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-17-4-1-3-15(11-17)16(13-22)12-19-5-2-10-23(19)18-8-6-14(7-9-18)20(24)25/h1-12H,(H,24,25)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRAMOLYJBOTER-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=CN2C3=CC=C(C=C3)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=CN2C3=CC=C(C=C3)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(benzylthio)-6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B5475809.png)
![1-{[1-({6-[(2,3-dihydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5475814.png)
![N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B5475820.png)

![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5475827.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5475831.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-4-biphenylyl)methyl]-3-piperidinol](/img/structure/B5475857.png)

![1'-[(2-methylpyridin-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5475870.png)
![5-(AZEPAN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5475877.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5475881.png)
![N-[2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5475894.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5475897.png)
